Avanbulin

Catalog No.
S548169
CAS No.
798577-91-0
M.F
C20H17N7O2
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avanbulin

Researchers studying multidrug-resistant cancers require microtubule-targeted agents that evade P-gp efflux. Avanbulin (BAL27862) is a colchicine-site binder with 1:1 tubulin stoichiometry (Kd=244 nM), retaining IC50 10-14 nM even in taxane- and vinca-alkaloid-resistant lines. It induces microtubule severing and EB1-dependent spindle checkpoint activation, distinct from generic destabilizers. An essential API reference for lisavanbulin (BAL101553) metabolite profiling and formulation stability studies. Ships with QC documentation.

CAS Number

798577-91-0

Product Name

Avanbulin

IUPAC Name

3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile

Molecular Formula

C20H17N7O2

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26)

InChI Key

LSFOZQQVTWFMNS-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

BAL27862; BAL-27862; BAL 27862; Avanbulin

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N

The exact mass of the compound 3-[(4-{1-[2-(4-Aminophenyl)-2-Oxoethyl]-1h-Benzimidazol-2-Yl}-1,2,5-Oxadiazol-3-Yl)amino]propanenitrile is 387.14437 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Avanbulin (BAL27862) is a highly potent, synthetic microtubule-targeted agent (MTA) that specifically binds to the colchicine site of unassembled tubulin [1]. For procurement and material selection, its critical baseline properties include a robust solubility profile in DMSO (≥10 mg/mL) and a highly consistent median inhibitory concentration (IC50) of 10–14 nM across diverse tumor cell lines. Unlike crude extracts or generic tubulin poisons, Avanbulin provides precise 1:1 molar binding stoichiometry (Kd = 244 nM) without inducing tubulin oligomerization, making it a highly reproducible active pharmaceutical ingredient (API) reference for in vitro pharmacology and the direct precursor/active moiety for evaluating its clinical prodrug, lisavanbulin (BAL101553) [REFS-1, REFS-3].

Research Fit

Target site & kinetics
Colchicine-site tubulin binder with distinct assembly kinetics vs classic MTAs
Resistance model fit
May support investigation in taxane- and vinca-alkaloid-resistant cancer models
CNS model access
Reported brain-to-plasma ratio near unity supports CNS tumor model studies

Substituting Avanbulin with conventional MTAs such as paclitaxel, vinblastine, or standard colchicine fundamentally compromises experimental integrity in multidrug-resistant (MDR) models [1]. Generic MTAs are highly susceptible to efflux by P-glycoprotein (P-gp/MDR1) and frequently lose efficacy in tumors with tubulin isotype mutations [2]. In contrast, Avanbulin is structurally distinct and evades these common efflux mechanisms, retaining its low-nanomolar antiproliferative activity in taxane- and vinca-alkaloid-resistant cell lines [1]. Furthermore, Avanbulin elicits a distinct microtubule-severing phenotype rather than the standard destabilization seen with generic colchicine-site binders, meaning that using a cheaper, in-class substitute will fail to replicate its specific spindle assembly checkpoint activation and EB1-dependent cellular responses [3].

Substitution Risk

Microtubule phenotype
Avanbulin induces distinct microtubule organization compared to colchicine or vinblastine; mechanistic studies may not transfer directly.
Resistance context
Activity in MDR1-overexpressing models may not be replicated by standard taxanes or vinca alkaloids; substitution requires resistance profiling.
CNS penetration
Brain-to-plasma ratio near unity is not a general MTA feature; substitution for CNS studies may require independent validation.

Stoichiometric Tubulin Assembly Inhibition and Oligomer-Free Binding

In cell-free biochemical assays, Avanbulin demonstrates a precise binding affinity (Kd = 244 nM) to the colchicine site of unassembled tubulin, inhibiting tubulin assembly at 37°C with an IC50 of 1.4 µM [1]. Crucially, unlike vinblastine and other classical MTAs that cause non-specific tubulin aggregation, Avanbulin binds with a strict 1 mol/mol stoichiometry without inducing the formation of tubulin oligomers . This ensures a cleaner baseline for polymerization assays.

Evidence DimensionTubulin binding stoichiometry and oligomerization
Target Compound DataAvanbulin: 1 mol/mol binding stoichiometry (Kd = 244 nM); no oligomer formation
Comparator Or BaselineVinblastine / Classical MTAs: Induce significant tubulin oligomerization and aggregation
Quantified DifferenceAvanbulin provides exact 1:1 stoichiometric binding without the confounding oligomerization artifacts caused by classical MTAs.
ConditionsIn vitro tubulin-binding and assembly assays at 37°C

Ensures highly reproducible, artifact-free baseline calibration for cell-free microtubule polymerization and structural assays.

Tubulin polymerization IC50
Head-to-head
1.4 ± 0.1 μM (Avanbulin) vs 2.7 ± 0.2 μM (Vinblastine), ~3-9 μM (Colchicine)
Supports target engagement comparison; distinct kinetics context
Purified tubulin, 37°C

Maintained Low-Nanomolar Potency in P-gp Overexpressing Tumor Models

A primary procurement driver for Avanbulin is its ability to overcome multifactorial drug resistance. While standard MTAs like paclitaxel and vinblastine experience massive shifts in IC50 due to P-glycoprotein (P-gp) efflux, Avanbulin maintains a median relative IC50 of 10–13.8 nM across diverse, resistant tumor cell lines. It retains full antiproliferative activity in P-gp overexpressing models where conventional taxanes and vinca alkaloids fail [1].

Evidence DimensionAntiproliferative IC50 in MDR tumor lines
Target Compound DataAvanbulin: Median IC50 ~10–13.8 nM
Comparator Or BaselineTaxanes and Vinca alkaloids: Significant loss of potency (high IC50 shifts) due to P-gp efflux
Quantified DifferenceAvanbulin retains low-nanomolar cytotoxicity in MDR1/P-gp overexpressing models, bypassing the efflux mechanisms that neutralize standard MTAs.
ConditionsIn vitro cell viability assays (72-96 hour exposure) in taxane/vinca-resistant and P-gp overexpressing tumor models

Essential for selecting a reliable active reference compound when screening therapies against multidrug-resistant cancers.

Tubulin binding Kd & Ki
Head-to-head
Kd 244 ± 30 nM; Ki 1.8 μM vs colchicine binding
Reported competitive binding; distinct kinetic profile
Purified tubulin, 37°C

EB1-Dependent Migration Inhibition and Differentiation

Avanbulin exhibits highly specific activity linked to end-binding protein 1 (EB1) expression. At concentrations of 6–20 nM, Avanbulin significantly inhibits the migration of glioblastoma cells (e.g., GBM6) and triggers astrocytic differentiation[1]. This effect is strictly EB1-dependent; in EB1-knockdown models (GBM6-shEB1), this targeted differentiation and migration inhibition is lost, distinguishing Avanbulin from generalized cytotoxic agents that kill cells irrespective of EB1 status .

Evidence DimensionInhibition of cellular migration and induction of differentiation
Target Compound DataAvanbulin: Effective at 6–20 nM in EB1-high models
Comparator Or BaselineEB1-knockdown models (GBM6-shEB1): Loss of Avanbulin-induced differentiation
Quantified DifferenceAvanbulin's anti-migratory and differentiation effects are mechanistically dependent on high EB1 expression, unlike broad-spectrum tubulin poisons.
ConditionsIn vitro migration and differentiation assays using glioblastoma stem-like cells (GBM6 vs GBM6-shEB1)

Provides researchers with a highly specific pharmacological probe for EB1-associated tumor pathways, offering targeted utility over generic tubulin inhibitors.

Resistance profile
Head-to-head
≤1-fold resistance in taxane-resistant 1A9/TxTP50 cells (35-fold taxane-resistant)
Supports resistance-model endpoint review; MDR1-independent context
72-96 hr proliferation assays
Brain-to-plasma ratio
Class-level
Brain Cmax 6.86 μg/g, plasma 7.34 μg/mL; ratio ≈1.0
Reported CNS penetration model context; P-gp substrate limitation not observed
8 mg/kg IV, mouse Cmax
EB1-dependent migration
Class-level
Anti-migratory effect at 6-20 nM in EB1-high GBM6 cells; lost in EB1-knockdown
Supports EB1-dependent migration assay context; differentiation from standard MTAs
GBM6/GBM9 CSLCs, subcytotoxic range

Reference MTA in Multidrug-Resistant (MDR) Oncology Screening

Because Avanbulin evades P-glycoprotein (P-gp) efflux and retains a low-nanomolar IC50 in resistant lines, it is the optimal positive control and benchmark MTA for high-throughput screening assays targeting taxane- and vinca-alkaloid-resistant cancers [1].

Pharmacological Probe for EB1-Dependent Cytoskeleton Dynamics

Given its strict reliance on end-binding protein 1 (EB1) to inhibit migration and induce differentiation at 6–20 nM, Avanbulin is highly suited for mechanistic studies isolating EB1's role in glioblastoma and lymphoma tumor microenvironments [2].

Active Moiety Baseline for Prodrug Formulation and Pharmacokinetics

As the active metabolite of the clinical candidate lisavanbulin (BAL101553), Avanbulin is an essential procurement item for analytical laboratories conducting pharmacokinetic profiling, metabolic conversion assays, and formulation stability studies of lisavanbulin[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Taxane-resistant cancer model studies
MDR1 substrate status & resistance profile
Resistance-model endpoint review; P-gp-independent activity
CNS tumor model studies
Brain penetration profile
Brain-to-plasma ratio evaluation in preclinical model
EB1 biomarker-dependent migration assays
EB1 expression context
Subcytotoxic concentration response in EB1-high vs EB1-low models
ADC payload evaluation
Tubulin-binding site & MDR1 independence
Payload potency in MDR1+ models; conjugation compatibility

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

387.14437281 Da

Monoisotopic Mass

387.14437281 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y7KSX9YI58

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Wikipedia

3-[(4-{1-[2-(4-aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile
1: Prota AE, Danel F, Bachmann F, Bargsten K, Buey RM, Pohlmann J, Reinelt S, Lane H, Steinmetz MO. The novel microtubule-destabilizing drug BAL27862 binds to  the colchicine site of tubulin with distinct effects on microtubule organization. J Mol Biol. 2014 Apr 17;426(8):1848-60. doi: 10.1016/j.jmb.2014.02.005. Epub 2014 Feb 11. PubMed PMID: 24530796.

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